Hydrogen Bond Donor Count: N-(3-Methylcyclobutyl)quinazolin-4-amine vs. N-Cyclobutyl-N-methylquinazolin-4-amine
N-(3-Methylcyclobutyl)quinazolin-4-amine retains a secondary amine (NH) at the 4-position, providing one hydrogen bond donor (HBD). In contrast, N-cyclobutyl-N-methylquinazolin-4-amine (CAS 2640958-35-4) bears a tertiary amine with zero HBDs [1] [2]. This difference is critical because the 4-NH group in quinazolin-4-amines frequently engages in a conserved hydrogen bond with the hinge region of kinase ATP-binding sites (e.g., with the backbone carbonyl of Met793 in EGFR or corresponding residues in other kinases). Loss of this HBD in the N-methylated analog can abrogate or significantly weaken kinase binding for targets requiring this interaction [3].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (secondary amine at 4-position) |
| Comparator Or Baseline | N-Cyclobutyl-N-methylquinazolin-4-amine (CAS 2640958-35-4): 0 HBD (tertiary amine) |
| Quantified Difference | Δ = 1 HBD; presence vs. absence of a pharmacophoric hydrogen bond donor |
| Conditions | Computed from chemical structure; validated by canonical SMILES and InChI analysis [1] [2] |
Why This Matters
Preservation of the 4-NH hydrogen bond donor is essential for target engagement in kinase programs where hinge-region H-bonding is a known pharmacophoric requirement; selecting the N-methylated analog would eliminate this interaction motif.
- [1] Kuujia.com (2023) 'N-Cyclobutyl-N-methylquinazolin-4-amine CAS 2640958-35-4 – Product Technical Data', accessed April 2026. View Source
- [2] Kuujia.com (2023) 'N-Cyclobutylquinazolin-4-amine CAS 1248059-05-3 – Product Technical Overview', accessed April 2026. View Source
- [3] Barker, A.J. et al. (1996) 'Quinazoline derivatives', US Patent US5580870A. Describes the critical role of the 4-anilino/amino NH for EGFR tyrosine kinase inhibition. View Source
